molecular formula C13H13Cl2NO2 B4202015 N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide

N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide

Cat. No.: B4202015
M. Wt: 286.15 g/mol
InChI Key: NHDHKOHXGDBNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure and the presence of both acetyl and dichloro functional groups

Properties

IUPAC Name

N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2/c1-8(17)9-3-5-10(6-4-9)16-11(18)12(2)7-13(12,14)15/h3-6H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDHKOHXGDBNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide typically involves a multi-step process:

    Formation of the Cyclopropane Ring: The initial step often involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or dihalocarbene precursors in the presence of a suitable catalyst.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where 4-acetylphenyl chloride reacts with the cyclopropane intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine under mild conditions, often using coupling reagents like carbodiimides to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents and catalysts are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.

    Substitution: The dichloro groups in the cyclopropane ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring and the dichloro groups can influence the compound’s binding affinity and specificity, while the acetyl group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2,2-dichlorocyclopropanecarboxamide: Lacks the methyl group on the cyclopropane ring.

    N-(4-acetylphenyl)-1-methylcyclopropanecarboxamide: Lacks the dichloro groups.

    N-(4-methylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide: Lacks the acetyl group.

Uniqueness

N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the acetyl and dichloro groups, along with the cyclopropane ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2,2-dichloro-1-methylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.